Isovaline, 3,3-dimethyl- (9CI)
CAS No.: 144731-95-3
Cat. No.: VC0114926
Molecular Formula: C7H15NO2
Molecular Weight: 145.1995
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144731-95-3 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.1995 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Isovaline, 3,3-dimethyl- (9CI), systematically named 2-amino-2,3,3-trimethylbutanoic acid, belongs to the class of branched-chain amino acids. Its structure features a central alpha-carbon bonded to an amino group (), a carboxyl group (), and two methyl groups () at the beta position, creating a sterically hindered environment . The IUPAC name and molecular formula are validated by multiple chemical databases, confirming its identity as a derivative of isovaline (2-amino-3-methylpentanoic acid) .
Table 1: Key Identifiers of Isovaline, 3,3-Dimethyl- (9CI)
Property | Value | Source |
---|---|---|
CAS Number | 144731-95-3 | |
Molecular Formula | ||
Molecular Weight | 145.2 g/mol | |
Synonyms | 3,3-Dimethylisovaline |
Synthesis and Production
Synthetic Pathways
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Strecker Synthesis: Reaction of a ketone precursor (e.g., 3,3-dimethyl-2-butanone) with ammonium cyanide, followed by hydrolysis to yield the amino acid .
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Enzymatic Resolution: Use of acylases or lipases to isolate specific enantiomers from racemic mixtures, as implied by the availability of L-Isovaline derivatives .
Supplier | Location | Purity | Price Range |
---|---|---|---|
Beijing Echiral Med Tech | China | ≥95% | $1.9–2.9/gram |
ChemStep | Europe | ≥95% | Not Disclosed |
Musechem | Global | ≥95% | Inquiry-Based |
These suppliers cater primarily to research institutions, offering quantities from milligrams to kilograms .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s predicted boiling point () and density () align with trends observed in branched aliphatic amino acids, where increased alkylation reduces water solubility and enhances lipid affinity . The pKa of indicates a weakly acidic carboxyl group, typical for amino acids .
Applications and Research Utility
Biochemical Research
As a non-proteinogenic amino acid, Isovaline, 3,3-dimethyl- (9CI) serves as a building block in peptide synthesis to study steric effects on protein folding . Its hydrophobic side chain may mimic natural residues like valine or leucine in engineered enzymes .
Pharmaceutical Intermediates
Recent Developments and Future Directions
Research Opportunities
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